Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, a piperazine ring, and a fluorophenyl group, making it a candidate for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.
Final Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and palladium-catalyzed coupling reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential interactions with biological targets such as enzymes and receptors. It could be used in studies exploring enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s piperazine and fluorophenyl moieties are common in pharmacologically active molecules. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor antagonists. The piperazine ring often interacts with neurotransmitter receptors, while the quinazoline core can inhibit kinases or other enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are kinase inhibitors used in cancer treatment.
Piperazine Derivatives: Drugs such as fluphenazine and trazodone, which interact with neurotransmitter receptors.
Fluorophenyl Compounds: Molecules like fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI).
Uniqueness
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a piperazine ring, and a fluorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H21FN4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32) |
InChI Key |
NTZVANJIXUCBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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